N-Formylphenylalanine semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylphenylalanine semicarbazide is a compound that belongs to the class of semicarbazides, which are known for their widespread applications in agrochemistry, drug discovery, and organic synthesis . Semicarbazides are derivatives of urea and have versatile biological activities, making them interesting subjects for scientific research .
Vorbereitungsmethoden
The synthesis of N-Formylphenylalanine semicarbazide can be achieved through various methods. One common approach involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine to yield the semicarbazide . This method allows for the production of semicarbazides on a large scale with good yield and purity . Industrial production methods often utilize similar synthetic routes but may involve additional steps to ensure the scalability and efficiency of the process .
Analyse Chemischer Reaktionen
N-Formylphenylalanine semicarbazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenylisocyanate, and aldehydes or ketones . For example, the reaction of this compound with acetylacetone can lead to the formation of pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Formylphenylalanine semicarbazide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties . In medicine, semicarbazides are explored for their potential use as drugs for treating various diseases . Additionally, in the industry, semicarbazides are used as organic corrosion inhibitors and eco-friendly insecticides .
Wirkmechanismus
The mechanism of action of N-Formylphenylalanine semicarbazide involves its interaction with molecular targets and pathways within cells. Semicarbazides are known to bind to metal ions such as copper or iron, which can influence various biochemical processes . This binding can lead to the inhibition of certain enzymes or the modulation of cellular signaling pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Formylphenylalanine semicarbazide can be compared with other semicarbazide derivatives, such as 4-aminosemicarbazide, methylsemicarbazide, and dimethylsemicarbazide . These compounds share similar chemical structures but may exhibit different biological activities and chemical reactivity. For example, while this compound may have potent antimicrobial properties, other semicarbazides might be more effective as anticancer agents . The uniqueness of this compound lies in its specific chemical structure, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
35858-70-9 |
---|---|
Molekularformel |
C11H14N4O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
N-[(2S)-1-(2-carbamoylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C11H14N4O3/c12-11(18)15-14-10(17)9(13-7-16)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,16)(H,14,17)(H3,12,15,18)/t9-/m0/s1 |
InChI-Schlüssel |
TZYCHMCFFPDGAN-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)N)NC=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NNC(=O)N)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.